3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole
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Overview
Description
3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole: is a complex organic compound that features both an indole and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole typically involves multi-step organic reactions
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Tetrahydropyridine Introduction: The tetrahydropyridine moiety can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone, under basic conditions.
Acetylation: The final step involves the acetylation of the tetrahydropyridine nitrogen using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced acetyl derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology and Medicine:
Pharmacophore: The compound can act as a pharmacophore in drug design, particularly for targeting neurological pathways.
Biological Studies: Used in studies to understand the interaction of indole derivatives with biological systems.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
- 1-acetyl-1,2,3,6-tetrahydropyridin-4-yl boronic acid
- 1-acetyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
Comparison:
- Structural Differences: While the similar compounds share the tetrahydropyridine moiety, they differ in the functional groups attached to it. The indole moiety in 3-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methyl-1H-indole provides unique electronic and steric properties.
- Reactivity: The presence of the indole ring in this compound makes it more reactive in electrophilic substitution reactions compared to its analogs.
- Applications: The unique structure of this compound makes it more versatile in medicinal chemistry and material science applications.
Properties
IUPAC Name |
1-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-16(14-5-3-4-6-15(14)17-11)13-7-9-18(10-8-13)12(2)19/h3-7,17H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLVVCGJZNWOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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